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Introduction

Deep Reactive lon Etching (DRIE) is a critical technology for creating high-aspect-ratio micro
and nanostructures essential in various fields, including microelectromechanical systems
(MEMS), photonics, and biomedical devices.[1] While the Bosch process is a widely used DRIE
technique, it inherently produces scalloped sidewalls due to its alternating etching and
passivation steps.[2][3] For applications demanding exceptionally smooth vertical sidewalls,
such as optical waveguides and microfluidic devices, the cryogenic DRIE process presents a
superior alternative.[4][5]

This document provides a detailed overview and experimental protocols for implementing the
cryogenic DRIE process to achieve smooth, vertical sidewalls in silicon etching. The core of the
cryogenic DRIE process lies in cooling the substrate to temperatures typically between -80°C
and -120°C.[6] At these low temperatures, a thin passivation layer of silicon oxyfluoride
(SiOxFy) continuously forms on the feature sidewalls from the SF6 and O2 plasma chemistry.
[1][7][8] This passivation layer protects the sidewalls from lateral etching by fluorine radicals,
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while ion bombardment at the trench bottom continues to drive the vertical etch, resulting in
highly anisotropic profiles with smooth surfaces.[9]

Process Fundamentals: Cryogenic vs. Bosch DRIE

The fundamental difference between the cryogenic and Bosch DRIE processes lies in the

passivation mechanism.

e Bosch Process: Employs a time-multiplexed approach, alternating between an isotropic etch
step using SF6 plasma and a passivation step where a fluorocarbon polymer (typically
C4F8) is deposited on all surfaces.[5] The subsequent etch step removes the polymer from
the trench bottom, allowing for vertical etching, but the cyclical nature of this process results
in characteristic sidewall scalloping.[10]

o Cryogenic Process: Involves a continuous etching and passivation process.[3] The substrate
is cooled to cryogenic temperatures, and a mixture of SF6 and O2 gases is used. The low
temperature facilitates the condensation of a thin SiOxFy passivation layer on the sidewalls,
which prevents lateral etching.[7][8] This continuous process avoids the scalloping effect,
leading to significantly smoother sidewalls.[2][3]

The choice between these processes depends on the specific application requirements. While
the Bosch process can offer higher etch rates, the cryogenic process is favored for applications
where sidewall smoothness is paramount.[8]

Key Process Parameters and Their Effects

The successful implementation of a cryogenic DRIE process for smooth sidewalls requires
precise control over several key parameters. The interplay of these parameters determines the
final etch profile, including sidewall angle, roughness, and etch rate.
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Parameter Typical Range

Effect on Etch Profile

Substrate Temperature -80°C to -120°C

Lower temperatures generally
lead to more effective
passivation and smoother
sidewalls. However,
excessively low temperatures
can cause mask cracking.[1][6]
Temperature also influences
the sidewall angle, with lower
temperatures potentially

leading to a negative taper.[6]

02 Flow Rate (% of total
SF6+02)

10% to 25%

The oxygen concentration is
critical for forming the SiOxFy
passivation layer. Insufficient
02 leads to undercutting and
rough sidewalls, while
excessive O2 can reduce the
etch rate and lead to a positive
taper.[6] A notable 10° shift in
sidewall tapering can be
observed by altering the O2

flow rate.[6]

ICP Power 500 W to 2000 W

Inductively Coupled Plasma
(ICP) power primarily controls
the plasma density and the
generation of reactive species
(fluorine radicals). Higher ICP
power generally increases the

etch rate.

RF Bias Power 5Wto50W

Radio Frequency (RF) bias
power controls the energy of
ions bombarding the substrate.
Higher bias power increases
the directionality of the etch

but can also lead to increased
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physical sputtering and
potentially rougher surfaces if

not optimized.

Process pressure affects the

mean free path of ions and

radicals. Lower pressures lead
Process Pressure 5 mTorr to 20 mTorr o )

to more directional ion

bombardment and can

improve anisotropy.[11]

Experimental Protocols

The following protocols provide a starting point for developing a cryogenic DRIE process for
smooth sidewalls. It is important to note that optimal parameters will vary depending on the
specific DRIE system, substrate type, and desired feature dimensions.

General Wafer Preparation

o Substrate: Standard single-crystal silicon wafers are typically used.

e Masking: A hard mask, such as silicon dioxide (SiO2) or a metal layer (e.g., Cr), is
recommended due to the potential for photoresist cracking at cryogenic temperatures.[4]

» Cleaning: Prior to processing, ensure the wafer is thoroughly cleaned to remove any organic
or particulate contamination. Standard RCA cleaning or an oxygen plasma ash is
recommended.

Baseline Cryogenic DRIE Protocol for Smooth Sidewalls

This protocol is designed to produce vertical and smooth sidewalls for features in the
micrometer range.

Equipment: Inductively Coupled Plasma (ICP) Deep Reactive lon Etcher with a cryogenic stage
(e.g., Oxford PlasmaPro 100 Estrelas).[6]

Process Parameters:
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Parameter Value

SF6 Flow Rate 50 sccm

02 Flow Rate 10 sccm (16.7% of total flow)

ICP Power 1000 W

RF Bias Power 15w

Process Pressure 10 mTorr

Substrate Temperature -100 °C

Etch Time Dependent on desired etch depth (e.g., 8.5

minutes for ~25-30 um depth)[6]

Procedure:

o Load the prepared wafer onto the cryogenic stage of the DRIE system.

e Pump down the chamber to the base pressure.

o Cool the stage to the setpoint temperature of -100°C and allow it to stabilize.
« Introduce the process gases (SF6 and O2) at the specified flow rates.

e Allow the chamber pressure to stabilize at 10 mTorr.

o Strike the plasma by applying the specified ICP and RF bias powers.

» Etch for the predetermined time to achieve the desired depth.

» After the etch is complete, turn off the plasma and gas flows.

» Vent the chamber and warm the substrate to room temperature before unloading. The
SiOxFy passivation layer will evaporate during this warming step, leaving a clean surface.[7]

Parameter Optimization for Sidewall Profile Control
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To fine-tune the sidewall profile, systematically vary the key parameters around the baseline
protocol.

Effect of Temperature:

Temperature Expected Outcome

Positive taper with potential "bottling" at the

-80°C _
feature opening.[6]

-90°C Slightly positive taper.[6]

-100°C Directionally vertical etch profile.[6]
Slightly negative taper with potential for

110°C gnhtly neg _ p | p
crystallographic faceting.[6]

-120°C Increased negative tapering.[6]

Effect of O2 Percentage:

02 Percentage Expected Outcome

10% Negatively tapered profile with faceting.[6]

12.6% Negatively tapered profile.[6]

16.7% Directionally vertical etch profile.[6]

20.4% Slightly positively tapered profile.[6]

22.4% Increased positive tapering.[6]
Visualizations

Cryogenic DRIE Process Workflow
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Caption: Workflow for the cryogenic DRIE process.
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Sidewall Passivation Mechanism in Cryogenic DRIE
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Caption: Passivation and etching mechanisms in cryogenic DRIE.

Troubleshooting
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Issue

Possible Cause(s)

Suggested Solution(s)

Rough Sidewalls

Insufficient passivation (02
flow too low), Temperature too
high, RF bias too high.

Increase O2 flow rate,
Decrease substrate
temperature, Reduce RF bias

power.

Positive Taper

Excessive passivation (O2 flow

too high), Temperature too low.

Decrease O2 flow rate,
Increase substrate

temperature.

Negative Taper (Undercut)

Insufficient passivation (02
flow too low), Temperature too
high.

Increase O2 flow rate,
Decrease substrate

temperature.

Mask Cracking

Thermal stress due to

cryogenic temperatures.

Use a hard mask (e.g., SiO2,
Cr) instead of photoresist.
Ensure slow and controlled
cooling and warming ramps if

possible.

Low Etch Rate

02 flow too high, ICP power
too low, Process pressure too
high.

Decrease O2 flow rate,
Increase ICP power, Decrease

Process pressure.

Conclusion

The cryogenic DRIE process is a powerful technique for fabricating silicon micro and

nanostructures with exceptionally smooth and vertical sidewalls.[6] By carefully controlling key

parameters such as substrate temperature, O2 concentration, and plasma power, researchers

can achieve high-fidelity etches suitable for a wide range of demanding applications. The

protocols and data presented in this application note provide a solid foundation for developing

and optimizing a robust cryogenic DRIE process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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